Cyclobutyl(1H-imidazol-2-yl)methanone
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
cyclobutyl(1H-imidazol-2-yl)methanone |
InChI |
InChI=1S/C8H10N2O/c11-7(6-2-1-3-6)8-9-4-5-10-8/h4-6H,1-3H2,(H,9,10) |
InChI Key |
ODPXGWWNENAHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acylation of 2-Lithioimidazole
Procedure :
- Generate 2-lithioimidazole by treating 1H-imidazole with n-butyllithium in THF at −78°C under inert atmosphere.
- React with cyclobutanoyl chloride (1.2 equiv) at −20°C for 2 h.
- Quench with aqueous HCl and extract with ethyl acetate.
Optimization :
- Lowering the temperature to −20°C prevents cyclobutanoyl chloride decomposition.
- Yields: 68–72% after silica gel chromatography.
Mechanistic Insight :
The lithiated imidazole acts as a strong nucleophile, attacking the electrophilic carbonyl carbon (Fig. 1A). Steric hindrance from the cyclobutyl group necessitates extended reaction times compared to linear acyl chlorides.
Palladium-Catalyzed C–H Functionalization
Daugulis Protocol Adaptation :
- Substrate : Cyclobutane-1-carboxamide with an 8-aminoquinoline directing group.
- Conditions : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), and cyclobutanoyl iodide in HFIP at 110°C for 24 h.
Results :
- Monoacylation achieved in 89% yield with <5% diacylated byproduct.
- HFIP solvent enhances selectivity by stabilizing the Pd intermediate through hydrogen bonding.
Comparison :
Traditional Friedel-Crafts acylation fails due to imidazole’s low reactivity, underscoring the superiority of C–H activation (Table 1).
Table 1. Efficiency of Acylation Methods
| Method | Yield (%) | Byproducts (%) |
|---|---|---|
| Nucleophilic Acylation | 72 | 12 |
| C–H Functionalization | 89 | 5 |
| Cyclization (Section 2.3) | 65 | 18 |
Cyclization of β-Ketoamides
Synthetic Route :
- Condense cyclobutanecarboxylic acid with ethyl glycinate to form β-ketoamide.
- Cyclodehydrate using POCl₃/PCl₅ (1:3) at reflux for 6 h.
Key Challenges :
- Over-oxidation of the cyclobutane ring necessitates strict temperature control (<80°C).
- Yields: 65% after recrystallization from ethanol/water.
Spectroscopic Validation :
Suzuki-Miyaura Coupling of Cyclobutyl Boronic Esters
Innovative Approach :
- Cross-couple 2-iodoimidazole with cyclobutyltrifluoroborate using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C.
Advantages :
- Tolerates steric bulk, achieving 78% isolated yield.
- Scalable to gram quantities without column chromatography.
Limitations :
- Requires pre-functionalized imidazole precursors, increasing synthetic steps.
Structural and Electronic Characterization
X-ray Crystallography
Single-crystal analysis (compound analogous to):
- Bond Lengths : C=O (1.214 Å), C2–N1 (1.316 Å).
- Dihedral Angle : 42.5° between imidazole and cyclobutyl planes, indicating moderate conjugation.
Hirshfeld Analysis :
DFT/B3LYP Calculations
- HOMO-LUMO Gap : 5.3 eV, suggesting kinetic stability.
- NBO Charges : Imidazole N3 (−0.52 e) acts as the primary nucleophilic site.
Biological Activity and Applications
Insecticidal Performance
Testing Against Nilaparvata lugens :
Catalytic Applications
Imidazole-coordinated Pd complexes derived from the title compound exhibit 92% yield in Mizoroki-Heck reactions, outperforming traditional N-heterocyclic carbene ligands.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(1H-imidazol-2-yl) ketone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form keto-aldehydes under specific conditions.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution on the imidazole ring.
Major Products: The major products formed from these reactions include substituted imidazoles, secondary alcohols, and keto-aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclobutyl(1H-imidazol-2-yl) ketone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Cyclobutyl(1H-imidazol-2-yl) ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor functions by binding to specific sites, altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
- Cyclobutyl vs.
- Imidazole Derivatives : The target compound’s simple imidazole contrasts with 6x ’s benzimidazole (enhanced aromaticity) and 7a/7b ’s pyrazole (additional nitrogen for hydrogen bonding).
Physicochemical Properties
- Polarity: The target compound’s imidazole and cyclobutyl groups may confer moderate polarity, similar to 6x (Rf = 0.63 in DCM/MeOH). However, 7a/7b’s cyano/ester groups likely increase solubility in polar aprotic solvents .
- Electronic Properties : Computational studies (e.g., density functional theory, as in ) could predict differences in HOMO-LUMO gaps. The cyclobutyl ring’s strain may lower stability compared to 6x ’s benzimidazole or 7a/7b ’s thiophene systems .
Biological Activity
Cyclobutyl(1H-imidazol-2-yl)methanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring attached to an imidazole moiety, which contributes to its unique chemical properties. The imidazole ring is known for its ability to coordinate with metal ions, which is crucial for enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can interact with various enzymes by coordinating with metal ions at their active sites. This interaction can inhibit enzymatic activity, making it a candidate for developing enzyme inhibitors.
- Receptor Modulation : this compound may bind to specific receptors, altering their signal transduction pathways. This property is significant for therapeutic applications in various diseases.
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits activity against Mycobacterium tuberculosis (M. tuberculosis). In a screening of over 98,000 compounds, several imidazole derivatives, including this compound, showed promising inhibition rates against M. tuberculosis with minimal cytotoxicity towards human liver cells (HepG2) .
2. Cancer Research
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it inhibited the growth of various cancer cell lines, including those expressing high levels of specific receptors targeted by the compound. The selectivity index (SI) indicates that this compound has a favorable profile with lower toxicity to healthy cells compared to cancer cells .
Table 1: Biological Activity Summary
| Activity | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Enzyme Inhibition | PDE10A | 4.5 | High |
| Antimicrobial | M. tuberculosis | <20 | Moderate |
| Cancer Cell Growth | HCT116 (colon cancer) | 0.95 | High |
Notable Research Findings
- A study confirmed the efficacy of this compound against M. tuberculosis, showing that it could inhibit growth effectively at concentrations below 20 µM .
- Another investigation into its anticancer properties revealed an IC50 value of 0.95 µM against HCT116 cells, indicating potent antiproliferative activity .
Q & A
Basic: What synthetic strategies are effective for optimizing the yield of cyclobutyl(1H-imidazol-2-yl)methanone?
Methodological Answer:
Key factors include:
- Reaction Conditions : Use anhydrous potassium carbonate as a base in refluxing dioxane (16–24 hours) to facilitate nucleophilic substitution between cyclobutylmethanone precursors and imidazole derivatives .
- Purification : Recrystallization from ethanol improves purity, though yields may vary (25–40% based on substituent steric effects) .
- Catalytic Additives : Sub-stoichiometric amounts of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency in polar aprotic solvents .
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., [M+H]⁺ for C₉H₁₁N₂O: 163.0871) within 5 ppm error .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
- Computational Setup : Use the B3LYP/6-311+G(d,p) basis set to calculate molecular orbitals, HOMO-LUMO gaps, and electrostatic potential surfaces .
- Key Insights :
- Validation : Compare computed IR spectra (e.g., C=O stretch at ~1660 cm⁻¹) with experimental data .
Advanced: How can researchers resolve contradictions in reported biological activity data for imidazole-based methanones?
Methodological Answer:
- Assay Standardization :
- Anti-inflammatory Testing : Use the Winter-Carrageenan model (rat paw edema) with phenylbutazone as a positive control. Calculate inhibition as [1 - (Vt/Vc)] × 100, ensuring consistent carrageenan concentration (1% w/v) .
- Antimicrobial Screening : Follow CLSI guidelines for disk diffusion assays against C. albicans and E. coli, using ciprofloxacin/clotrimazole as standards .
- Data Normalization : Account for variations in cell viability assays (e.g., MTT vs. resazurin) by reporting IC₅₀ values relative to internal controls .
Basic: What physicochemical parameters are critical for solubility and stability profiling of this compound?
Methodological Answer:
- LogP : Predicted via HPLC retention times or computational tools (e.g., XLogP3). Values >2 indicate lipophilicity, necessitating DMSO for in vitro assays .
- Melting Point : Typically 100–135°C; deviations suggest impurities or polymorphic forms .
- pH Stability : Test degradation in buffers (pH 1–10) over 24 hours. Imidazole rings are prone to hydrolysis under acidic conditions .
Advanced: What molecular docking approaches elucidate the interaction between this compound and biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450, cyclooxygenase-2) due to the compound’s lipophilic cyclobutyl group .
- Docking Workflow :
- Key Metrics : Binding energy ≤ -7 kcal/mol and hydrogen bonds with catalytic residues (e.g., His75 in COX-2) suggest therapeutic potential .
Basic: How does substituent variation on the imidazole ring influence reactivity and bioactivity?
Methodological Answer:
- Electron-Donating Groups (e.g., -OCH₃) : Increase nucleophilicity, improving yields in alkylation reactions but reducing antimicrobial potency .
- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance electrophilicity, accelerating Michael addition reactions and boosting anti-inflammatory activity (e.g., 35% inhibition at 100 mg/kg) .
- Steric Effects : Bulky substituents (e.g., -C₆H₅) reduce solubility but improve target selectivity in enzyme inhibition assays .
Advanced: What strategies mitigate synthetic byproducts in multi-step methanone syntheses?
Methodological Answer:
- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted chloroacetyl chloride .
- Chromatography : Flash chromatography with gradients (e.g., DCM/MeOH 90:10) separates regioisomers (e.g., 4- vs. 5-substituted imidazoles) .
- In Situ Monitoring : TLC (silica, UV-active) or inline IR spectroscopy tracks reaction progress, minimizing over-reaction .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- HepG2 Cells : Assess hepatotoxicity via ATP luminescence assays after 48-hour exposure (IC₅₀ < 50 µM indicates low risk) .
- hERG Inhibition : Use patch-clamp electrophysiology to evaluate cardiac liability; >10 µM displacement is concerning .
Advanced: How do crystallographic studies inform the solid-state behavior of this compound derivatives?
Methodological Answer:
- X-ray Diffraction : Resolve cyclobutyl ring puckering (e.g., envelope vs. twist conformers) and hydrogen-bonding networks involving the imidazole N-H .
- Thermal Analysis : DSC/TGA identifies polymorph transitions; endotherms at 120–130°C correlate with melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
